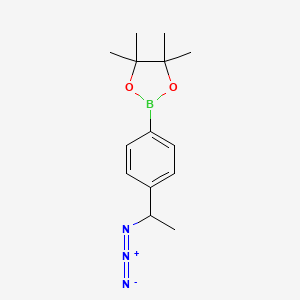
2-Amino-5-propan-2-yloxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-propan-2-yloxypentanoic acid, commonly known as AP5, is a chemical compound that is widely used in scientific research. It is an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological and pathological processes in the brain. AP5 has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, stroke, and epilepsy. In
Mechanism of Action
AP5 acts as a competitive antagonist of the 2-Amino-5-propan-2-yloxypentanoic acid receptor by binding to the glycine-binding site on the receptor. This prevents the activation of the receptor by glutamate and glycine, which are the primary neurotransmitters that bind to the this compound receptor. By blocking the this compound receptor, AP5 inhibits the influx of calcium ions into the neuron, which is a critical step in the process of synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects
AP5 has been shown to have a wide range of biochemical and physiological effects in various experimental models. It has been demonstrated to reduce excitotoxicity, prevent neuronal death, and improve cognitive function in animal models of neurological disorders such as Alzheimer's disease, stroke, and epilepsy. AP5 has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which are involved in a range of physiological processes.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using AP5 in lab experiments is its high selectivity for the 2-Amino-5-propan-2-yloxypentanoic acid receptor. This allows researchers to study the specific effects of this compound receptor blockade without affecting other receptors or neurotransmitter systems. AP5 is also readily available and relatively inexpensive, making it a popular research tool in the field of neuroscience.
One of the limitations of using AP5 in lab experiments is its potential for off-target effects. Although AP5 is highly selective for the this compound receptor, it can also interact with other receptors and ion channels at high concentrations. This can lead to non-specific effects that can confound experimental results. Additionally, AP5 has a short half-life in vivo, which can limit its effectiveness in some experimental models.
Future Directions
The use of AP5 in scientific research is continually evolving, and there are numerous future directions for its application. One area of research is the development of more selective and potent 2-Amino-5-propan-2-yloxypentanoic acid receptor antagonists that can overcome the limitations of AP5. Another area of research is the exploration of the therapeutic potential of AP5 and other this compound receptor antagonists in the treatment of neurological disorders. Finally, there is a need for further research into the mechanisms of action of AP5 and other this compound receptor antagonists to gain a better understanding of their effects on neuronal function and synaptic plasticity.
Conclusion
In conclusion, this compound (AP5) is a widely used research tool that has significant potential for therapeutic applications in neurological disorders. Its selective antagonism of the this compound receptor has been extensively studied in various experimental models, and it has been shown to have a range of biochemical and physiological effects. Although there are some limitations to its use, AP5 remains a valuable research tool in the field of neuroscience, and its future applications are continually evolving.
Synthesis Methods
AP5 can be synthesized by reacting L-2-amino-5-phosphonopentanoic acid with propylene oxide in the presence of a strong base such as sodium hydroxide. This reaction results in the formation of AP5 as a white crystalline powder with a high purity level. The synthesis method of AP5 has been well-established and is widely used in research laboratories.
Scientific Research Applications
AP5 is commonly used as a research tool to study the 2-Amino-5-propan-2-yloxypentanoic acid receptor and its role in various neurological processes. It has been used in numerous in vitro and in vivo studies to investigate the effects of this compound receptor blockade on synaptic plasticity, learning, memory, and neuroprotection. AP5 has also been used to study the mechanisms of action of various drugs and compounds that target the this compound receptor.
properties
IUPAC Name |
2-amino-5-propan-2-yloxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-6(2)12-5-3-4-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCLUDNOLCJVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Chloro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2517058.png)


![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2517062.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2517064.png)
![N-(2,4-dimethylphenyl)-7-isopropyl-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2517066.png)

![2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-3-furonitrile](/img/structure/B2517071.png)


![3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2517074.png)


